3-Benzyl-2-methylbutyraldehyde

Description

Contextualization of Branched Aldehydes in Complex Molecule Synthesis

Aldehydes are a cornerstone of organic synthesis due to the reactivity of the formyl group, which participates in a wide array of chemical transformations. mdpi.comresearchgate.net Branched aldehydes, particularly α-branched aldehydes, are valuable substrates in the synthesis of complex molecules, including many natural products and pharmaceuticals. sci-hub.se They are key precursors for creating quaternary carbon stereocenters, which are common structural motifs in biologically active compounds. sci-hub.seacs.org

The synthesis and functionalization of α-branched aldehydes, however, present unique challenges. mdpi.comnih.gov The steric hindrance around the α-carbon can reduce the reactivity of the transient enamine or enolate intermediates that are crucial for many carbon-carbon bond-forming reactions. mdpi.comnih.gov Furthermore, controlling the stereoselectivity of reactions involving these trisubstituted intermediates is a significant hurdle for synthetic chemists. mdpi.com Despite these difficulties, numerous catalytic methods have been developed to achieve the α-functionalization of branched aldehydes with high yields and stereoselectivity. mdpi.comnih.gov These methods include organocatalytic, metal-catalyzed, and dual-catalysis strategies, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net For instance, the direct asymmetric α-allylation of branched aldehydes has been successfully achieved using combined palladium and enamine catalysis to construct quaternary carbon centers with high enantioselectivity. acs.org

Significance of Stereochemistry and Chiral Centers in Aldehyde Systems

Stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of molecules with biological activity. pnas.orgeurekalert.org Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit profoundly different biological effects. eurekalert.orgsciencedaily.com Therefore, the ability to selectively synthesize one enantiomer over the other, known as asymmetric synthesis, is of paramount importance in fields like medicinal chemistry. dokumen.pubunivpancasila.ac.id

Aldehydes are central to many asymmetric transformations. nih.gov The development of chiral catalysts allows for the enantioselective functionalization of aldehydes, creating stereogenic centers with a high degree of control. pnas.orgnih.gov This is particularly relevant for α-branched aldehydes, where the α-carbon can be a prochiral center. mdpi.com The catalyst-controlled enantioselective α-functionalization of these aldehydes has been an area of intense research. mdpi.comnih.gov The challenge lies in the catalyst's ability to effectively discriminate between the two faces of the trisubstituted enamine or enolate intermediate to direct the approach of an incoming electrophile. mdpi.com Successful strategies often rely on the precise design of chiral catalysts, including primary amines, amino acids, and metal complexes, that can create a well-defined chiral environment around the reactive intermediate. acs.orgorganic-chemistry.org The generation of multiple stereocenters in a single reaction or in tandem sequences is a powerful strategy in complex molecule synthesis, where catalyst and substrate control can work together to achieve a specific stereochemical outcome. pnas.org

Structural Basis and Stereochemical Considerations for 3-Benzyl-2-methylbutyraldehyde

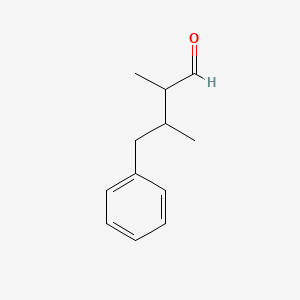

The structure of this compound (CAS No: 83498-25-3) consists of a four-carbon aldehyde chain (butyraldehyde). A methyl group is attached to carbon 2 (the α-carbon), and a benzyl (B1604629) group (a phenylmethyl group) is attached to carbon 3 (the β-carbon). ontosight.ai

This structure contains two chiral centers: at the C2 and C3 positions. The presence of these two stereocenters means that the compound can exist as four possible stereoisomers (two pairs of enantiomers): (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The specific three-dimensional arrangement of the methyl and benzyl groups around these chiral centers defines the absolute configuration of each isomer and will influence its chemical and physical properties, as well as its reactivity in stereoselective reactions.

The synthesis of a single, specific stereoisomer of this compound would require advanced asymmetric synthesis techniques. These could involve stereoselective reduction of a corresponding unsaturated aldehyde, asymmetric alkylation, or kinetic resolution of a racemic mixture. acs.org As an intermediate, the specific stereochemistry of this compound would be crucial for dictating the stereochemical outcome of subsequent synthetic steps, for example, in the synthesis of more complex chiral molecules like pharmaceuticals or fragrances. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H16O | chemsrc.com |

| Molecular Weight | 176.255 g/mol | chemsrc.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Density | 0.945 g/cm³ | chemsrc.com |

| Boiling Point | 265.7°C at 760 mmHg | chemsrc.com |

| Flash Point | 122.5°C | chemsrc.com |

| Refractive Index | 1.496 | chemsrc.com |

| CAS Number | 83498-25-3 | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

83498-25-3 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2,3-dimethyl-4-phenylbutanal |

InChI |

InChI=1S/C12H16O/c1-10(11(2)9-13)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |

InChI Key |

VQGTZQHEFYJUMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(C)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Benzyl 2 Methylbutyraldehyde

Nucleophilic Addition Reactions at the Carbonyl Center

Formation of Imine and Oxazolidine (B1195125) Derivatives

The reaction of 3-Benzyl-2-methylbutyraldehyde with primary amines or their derivatives leads to the formation of imines, which are nitrogen analogs of aldehydes. This acid-catalyzed condensation reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. masterorganicchemistry.comlibretexts.org Subsequent dehydration of the carbinolamine yields the C=N double bond characteristic of an imine. libretexts.org

Similarly, reaction with 1,2-amino alcohols results in the formation of cyclic oxazolidine derivatives. mdpi.comresearchgate.net This process also begins with the formation of an imine (or iminium ion), which then undergoes a rapid intramolecular cyclization as the hydroxyl group attacks the electrophilic imine carbon. mdpi.com The synthesis of oxazolidines is a valuable transformation, often yielding stable heterocyclic products. organic-chemistry.orgscirp.orgscirp.org

Table 1: Expected Products from Nucleophilic Addition of Amines

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | C₁₂H₁₅-CH=N-R |

Conjugate Addition Reactions

Standard conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl system. wikipedia.orgpressbooks.pubmasterorganicchemistry.com this compound, being a saturated aldehyde, does not possess the conjugated π-system required to act as a Michael acceptor. Therefore, it does not directly undergo conjugate addition reactions.

For this compound to participate in such a reaction, it would first need to be converted into an α,β-unsaturated derivative. This could potentially be achieved through a process like an aldol (B89426) condensation followed by dehydration, which would introduce a carbon-carbon double bond in conjugation with the carbonyl group. Once formed, this unsaturated aldehyde could then react with various nucleophiles, such as enolates, amines, or organocuprates (Gilman reagents), via a conjugate addition mechanism. pressbooks.pubjove.comyoutube.com

Stereoselective Nucleophilic Additions and Diastereoselectivity

The structure of this compound includes a chiral center at the alpha-carbon (C2). Nucleophilic addition to the adjacent carbonyl carbon (C1) creates a new stereocenter, leading to the formation of diastereomeric products. libretexts.org The stereochemical outcome of such additions is influenced by the existing stereocenter and can often be predicted by established stereochemical models. organicchemistrydata.orgdiva-portal.org

The Felkin-Anh model is widely used to predict the major diastereomer formed from the nucleophilic attack on α-chiral aldehydes. openochem.orgfiveable.mechemistnotes.com This model analyzes the steric interactions in the transition state. It posits that the largest substituent on the α-carbon will orient itself perpendicular to the carbonyl plane to minimize steric hindrance with the incoming nucleophile. chemistnotes.com The nucleophile then preferentially attacks the carbonyl carbon from the less hindered face, along the Bürgi-Dunitz trajectory (approximately 107°). openochem.org

For this compound, the substituents on the alpha-carbon are a hydrogen, a methyl group, and an isobutyl group. Applying the Felkin-Anh model, the bulky isobutyl group would be considered the "large" substituent, dictating the preferred trajectory of nucleophilic attack and thus favoring the formation of one diastereomer over the other. fiveable.mewikipedia.org

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atom attached to the alpha-carbon of this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a suitable base can deprotonate this position to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile and serves as a key intermediate in a variety of carbon-carbon bond-forming reactions. chemistrysteps.comorganicchemistrytutor.com

Aldol and Related Condensation Reactions

As an enolizable aldehyde, this compound can undergo a self-aldol addition reaction in the presence of a base. stackexchange.combrainly.comlearncbse.in In this process, the enolate of one molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. This results in the formation of a β-hydroxy aldehyde, known as an aldol adduct.

However, a key structural feature of the resulting aldol adduct from this compound is the absence of a proton on its newly formed alpha-carbon. Because of this, the aldol adduct cannot undergo the subsequent elimination of water (dehydration) to form an α,β-unsaturated aldehyde. stackexchange.com Therefore, the reaction stops at the aldol addition stage and does not proceed to a full "condensation." stackexchange.com

Table 2: Aldol Reaction of this compound

| Reaction Type | Reactants | Product | Notes |

|---|---|---|---|

| Self-Aldol Addition | 2 x this compound | β-hydroxy aldehyde | Reaction stops at the addition stage; no dehydration occurs. |

Alkylation and Arylation at the Alpha-Position

The enolate of this compound can be readily alkylated at the alpha-position by reacting it with alkyl halides. chemistrysteps.comlibretexts.org This reaction proceeds via an SN2 mechanism, where the nucleophilic enolate carbon displaces a halide leaving group. chemistrysteps.comlibretexts.org To ensure efficient and clean alkylation, a strong, sterically hindered base like lithium diisopropylamide (LDA) is typically used to completely and irreversibly form the enolate, minimizing side reactions such as self-aldol addition. organicchemistrytutor.comyoutube.com The reaction works best with primary alkyl halides. chemistrysteps.com

Similarly, α-arylation can be achieved, though this often requires more specialized conditions, typically involving transition-metal catalysis (e.g., palladium) or the use of diaryliodonium salts as the aryl source. nih.govresearchgate.netacs.org These methods enable the formation of a new carbon-carbon bond between the alpha-carbon of the aldehyde and an aromatic ring, providing access to valuable α-aryl carbonyl compounds. acs.orgacs.orgbohrium.com

Benzylic Position Reactivity and Functionalization

The presence of a phenyl group adjacent to a saturated carbon atom confers special reactivity upon the C-H bonds at the benzylic position. These bonds are weaker than typical alkyl C-H bonds, making them susceptible to a variety of chemical transformations.

The activation of the benzylic C-H bond in this compound can proceed through several mechanisms, primarily involving the formation of radical or organometallic intermediates. The relatively low bond dissociation energy of benzylic C-H bonds is a key factor driving these reactions researchgate.net.

Hydrogen Atom Abstraction (HAT): In the presence of radical initiators or under photolytic or thermolytic conditions, a hydrogen atom can be abstracted from the benzylic position to form a resonance-stabilized benzyl (B1604629) radical. This radical can then participate in a variety of subsequent reactions, including oxidation, coupling, or addition to unsaturated systems. Transition metal-free methods often employ radical initiators like organic or inorganic peroxides to achieve benzylic C-H activation researchgate.net.

Oxidative Addition: Transition metal catalysts can activate the benzylic C-H bond through an oxidative addition process. This involves the insertion of the metal center into the C-H bond, forming a metal-hydride species. This pathway is common in catalysis and allows for a wide range of functionalization reactions rsc.org. For instance, iridium complexes have been shown to selectively activate benzylic C-H bonds over aromatic ones rsc.org. In the context of this compound, a bimetallic catalyst system could potentially direct site-selective arylation at the benzylic position nih.gov.

Single Electron Transfer (SET): Electron transfer from the electron-rich benzene (B151609) ring to a suitable acceptor can initiate the activation of the benzylic C-H bond. This process can lead to the formation of a radical cation, which can then undergo deprotonation at the benzylic position to yield a benzyl radical mespune.in.

The specific mechanism that predominates will depend on the reaction conditions, including the choice of catalyst, oxidant, and solvent.

The benzylic position of this compound is susceptible to aerobic oxidation, a process that utilizes molecular oxygen as the oxidant. This transformation is of significant interest due to the ubiquity and low cost of oxygen. Homogeneous metal catalysts are often employed to facilitate this reaction mdpi.com.

The mechanism of aerobic benzylic oxidation typically proceeds through a radical chain mechanism:

Initiation: A small amount of a radical initiator generates the initial benzyl radical.

Propagation: The benzyl radical reacts with molecular oxygen to form a benzylperoxy radical. This radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide and a new benzyl radical, thus propagating the chain.

Termination: The radical chain is terminated by the combination of two radicals.

The primary product of this oxidation is often the corresponding hydroperoxide, which can then be further transformed into a ketone or alcohol. For example, the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) has been shown to proceed via a mechanism involving a cobalt-peroxy radical intermediate gdut.edu.cn. While the aldehyde group in this compound could also be susceptible to oxidation, selective oxidation of the benzylic position can be achieved under controlled conditions. The use of specific catalysts, such as activated carbon in water, has been shown to be effective for the aerobic benzylic oxidation of related compounds researchgate.net.

Cyclization and Rearrangement Pathways

The structure of this compound, containing both an aldehyde and a benzyl group, allows for the possibility of various intramolecular cyclization and rearrangement reactions.

While direct intramolecular cyclization of this compound itself is not extensively documented, analogous transformations in similar molecules suggest potential pathways. For instance, acid-catalyzed cyclization of unsaturated ketones can lead to the formation of cyclic products weebly.com. In the case of this compound, activation of the aldehyde group by a Lewis acid could potentially facilitate an intramolecular electrophilic attack on the aromatic ring, leading to a cyclized product. However, the energetic barrier for such a reaction would likely be high.

A more plausible scenario involves the transformation of the aldehyde into a more reactive functional group. For example, conversion to an enolate or an enamine could facilitate an intramolecular reaction with the benzyl group.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.edu They are characterized by their high stereospecificity and are often unaffected by solvent changes or the presence of radical initiators libretexts.orgmsu.edu. The key classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements weebly.comlibretexts.orgmsu.edudspmuranchi.ac.in.

For this compound, the potential for pericyclic reactions is limited by its structure.

Cycloaddition Reactions: The aldehyde group contains a π-bond and could potentially act as a dienophile in a Diels-Alder reaction, which is a [4+2] cycloaddition weebly.comamherst.edu. However, this would require a suitable diene partner. The benzene ring is generally a poor participant in Diels-Alder reactions due to the high energy cost of disrupting its aromaticity. Intramolecular cycloadditions are unlikely due to the lack of a conjugated π-system of appropriate length.

Electrocyclic Reactions: These reactions involve the formation of a σ-bond between the ends of a linear conjugated π-system, or the reverse ring-opening process msu.edu. This compound does not possess the necessary conjugated polyene structure to undergo a typical electrocyclic reaction.

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system weebly.comdspmuranchi.ac.in. While the molecule contains both σ- and π-bonds, it lacks the specific arrangement of atoms required for common sigmatropic rearrangements like the Cope or Claisen rearrangements.

Therefore, it is unlikely that this compound would readily undergo pericyclic reactions under typical thermal or photochemical conditions.

Mechanistic Elucidation of Key Transformations

To fully understand the reactivity of this compound, detailed mechanistic studies are necessary. A combination of experimental and computational methods can provide insights into the pathways of its key transformations.

Experimental Approaches:

Kinetic Isotope Effect (KIE) Studies: By replacing a hydrogen atom at the benzylic position with deuterium, the KIE can be measured for reactions involving C-H bond cleavage. A significant KIE would provide strong evidence for the involvement of this bond in the rate-determining step of the reaction nih.gov.

Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry can be used to identify reaction intermediates and products, providing crucial information about the reaction pathway. For example, in situ EPR spectroscopy could be used to detect and characterize radical intermediates in oxidation reactions gdut.edu.cn.

Crossover Experiments: In reactions involving potential intermolecular steps, crossover experiments with labeled substrates can help to distinguish between intramolecular and intermolecular mechanisms.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT can be used to model the potential energy surface of a reaction, allowing for the calculation of activation energies and the visualization of transition state structures. This can help to differentiate between competing mechanistic pathways and to rationalize observed selectivities.

By employing these methods, a comprehensive picture of the chemical reactivity and mechanistic pathways of this compound can be developed.

Identification and Characterization of Reaction Intermediates (e.g., Hemiaminals, Iminium Ions, Radical Species)

Detailed mechanistic studies on this compound are not extensively documented in publicly available literature. However, its reactivity can be inferred from the well-established chemistry of analogous aldehydes. Key intermediates in aldehyde reactions include hemiaminals, iminium ions, and, under specific conditions, radical species.

Hemiaminals: In reactions with amines, the initial step is the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde. jackwestin.com This process leads to the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). jackwestin.com This intermediate is characterized by having both a hydroxyl (-OH) and an amino (-NR2) group attached to the same carbon. Hemiaminal formation is a reversible process. ncert.nic.in For this compound, the formation of a hemiaminal would be the precursor to imine or enamine products.

Iminium Ions: When an aldehyde like this compound reacts with a secondary amine under acidic conditions, a key intermediate formed is the iminium ion. acs.orgwikipedia.org After the initial formation of a hemiaminal, acid-catalyzed dehydration occurs, leading to the formation of a C=N double bond with a positively charged nitrogen atom. acs.orgwikipedia.org This species, the iminium ion, is a powerful electrophile and a central intermediate in "iminium catalysis," a major strategy in modern organic synthesis. acs.orgnih.govtum.de The reversible formation of the iminium ion activates the aldehyde toward nucleophilic attack. acs.org Iminium ions typically adopt a planar geometry around the C=N bond. wikipedia.org

Radical Species: Aldehydes can participate in radical reactions, typically through the abstraction of the aldehydic hydrogen atom to form an acyl radical. ccspublishing.org.cn This can be initiated by other radical species under thermal or photochemical conditions. ccspublishing.org.cn While there is no specific literature detailing the radical intermediates of this compound, it is plausible that under appropriate conditions (e.g., in the presence of radical initiators), it could form an acyl radical. Additionally, the benzyl group contains benzylic hydrogens which could be susceptible to radical abstraction, leading to a benzyl radical, although this is less common in typical aldehyde reactivity.

Table 1: Common Reaction Intermediates of Aldehydes

| Intermediate | General Structure | Formation Pathway | Role in Reaction |

| Hemiaminal | R-CH(OH)-NR'₂ | Nucleophilic addition of an amine to the aldehyde carbonyl group. jackwestin.com | Precursor to imines, enamines, and iminium ions. ncert.nic.in |

| Iminium Ion | [R-CH=NR'₂]⁺ | Acid-catalyzed dehydration of a hemiaminal formed from a secondary amine. wikipedia.org | Highly electrophilic intermediate; key species in iminium catalysis. acs.orgtum.de |

| Acyl Radical | R-C•=O | Abstraction of the aldehydic hydrogen atom by a radical species. ccspublishing.org.cn | Intermediate in radical-mediated transformations of aldehydes. |

Transition State Analysis and Reaction Coordinate Profiling

Understanding the energy landscape of a chemical reaction is crucial for predicting its rate and outcome. This is achieved through transition state analysis and reaction coordinate profiling, often employing computational methods like Density Functional Theory (DFT). researchgate.net For reactions involving this compound, such analyses would provide insight into the energy barriers for the formation and consumption of intermediates.

Factors influencing the transition state energy include:

Steric Hindrance: The bulky 2-methyl and 3-benzyl groups in this compound would likely raise the energy of the transition state for nucleophilic attack compared to a less hindered aldehyde. This is because the bond angles decrease from ~120° in the sp² hybridized aldehyde to ~109.5° in the sp³ hybridized transition state, increasing steric clash between bulky substituents. youtube.com

Electronic Effects: The alkyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. The benzyl group's electronic influence would be primarily inductive.

Catalyst Role: A catalyst lowers the activation energy of the rate-determining step. For example, an acid catalyst facilitates the departure of water in iminium ion formation by protonating the hydroxyl group of the hemiaminal, making it a better leaving group. msu.edu

Reaction coordinate profiling would map the energy of the system as it progresses from reactants to products, identifying the energy of all intermediates and transition states along the pathway. This allows for a detailed understanding of the reaction kinetics and mechanism.

Role of Catalysis (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)

Catalysis is fundamental to controlling the reactivity of aldehydes. Various catalytic strategies can be employed to enhance the reactivity of this compound and direct it towards specific products.

Lewis Acid Catalysis: Lewis acids are electron-pair acceptors that can activate carbonyl compounds. wikipedia.org They coordinate to the lone pair of electrons on the carbonyl oxygen, which increases the polarization of the C=O bond and enhances the electrophilicity of the carbonyl carbon. ncert.nic.inacs.org This makes the aldehyde more susceptible to attack by weak nucleophiles. Common Lewis acids used for this purpose include compounds of boron (e.g., BF₃), aluminum (e.g., AlCl₃), and titanium (e.g., TiCl₄). wikipedia.org This strategy is widely used in reactions such as aldol additions, cyanohydrin formation, and Friedel-Crafts acylations. wikipedia.orgresearchgate.net

Transition Metal Catalysis: Transition metals offer diverse catalytic pathways for aldehyde transformations. researchgate.netresearchgate.net

C-H Activation/Functionalization: Transition metals like rhodium, palladium, and nickel can catalyze the functionalization of the aldehydic C-H bond. ccspublishing.org.cnresearchgate.net This allows aldehydes to act as acyl surrogates in cross-coupling reactions, leading to the formation of ketones.

α-Alkylation/Arylation: Palladium-based catalysts, for instance, can promote the formation of a metal-enolate intermediate from the aldehyde, which can then react with electrophiles to form new C-C bonds at the α-position. mdpi.com

Carbene-Based Coupling: Aldehydes can be converted to N-tosylhydrazones, which then serve as precursors to carbene intermediates in transition-metal-catalyzed cross-coupling reactions, significantly expanding their synthetic utility. acs.org

A French patent from 1982 describes the reaction of 3-benzylbutanal (a closely related isomer) with formaldehyde (B43269) in the presence of a secondary amine catalyst (di-n-butylamine) to form 2-methylene-3-benzyl-butanal. google.com This highlights the use of amine catalysis. The patent also mentions the synthesis of 3-benzylbutanal via hydroformylation using rhodium or cobalt catalysts. google.com

Table 2: Catalytic Strategies for Aldehyde Activation

| Catalyst Type | Mode of Action | Example Reaction Types |

| Lewis Acids (e.g., TiCl₄, AlCl₃) | Coordinate to carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. acs.org | Aldol reactions, Diels-Alder reactions, Cyanohydrin formation. wikipedia.org |

| Transition Metals (e.g., Pd, Rh, Ni) | Mediate C-H activation, form metal-enolates, or facilitate cross-coupling reactions. researchgate.netresearchgate.netmdpi.com | Hydroacylation, α-arylation, cross-coupling with organohalides. ccspublishing.org.cnmdpi.com |

| Organocatalysts (e.g., secondary amines) | Form reactive iminium ion or enamine intermediates. tum.denobelprize.org | Michael additions, cycloadditions, α-alkylations. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research

Structural Elucidation Techniques

The precise architecture of 3-Benzyl-2-methylbutyraldehyde is determined using a combination of spectroscopic and spectrometric methods. These techniques, when used in concert, allow for a detailed mapping of the atomic connectivity and spatial arrangement of the molecule.

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of distinct proton environments and their neighboring protons within a molecule. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aldehyde proton, the aromatic protons of the benzyl (B1604629) group, the methine protons, and the methyl protons.

The stereochemistry of this compound can be investigated by analyzing the coupling constants (J-values) between adjacent protons. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. By carefully analyzing the multiplicity and coupling constants of the signals for the protons at the chiral centers (C2 and C3), the relative stereochemistry of the molecule can be inferred. For instance, the coupling constant between the proton at C2 and the proton at C3 would differ for the syn and anti diastereomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehyde H | 9.5 - 9.7 | d | ~2-3 |

| Aromatic H | 7.1 - 7.4 | m | - |

| Benzyl CH₂ | 2.5 - 3.0 | m | - |

| C2-H | 2.3 - 2.6 | m | - |

| C3-H | 1.8 - 2.2 | m | - |

| C2-CH₃ | 1.0 - 1.2 | d | ~7 |

| C3-CH₃ | 0.8 - 1.0 | d | ~7 |

d: doublet, m: multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 200 - 205 |

| Aromatic C (quaternary) | 138 - 142 |

| Aromatic CH | 125 - 130 |

| C2 | 50 - 55 |

| C3 | 40 - 45 |

| Benzyl CH₂ | 35 - 40 |

| C2-CH₃ | 10 - 15 |

| C3-CH₃ | 15 - 20 |

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would help to trace the connectivity of the proton spin systems within the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the benzyl group to the butyraldehyde (B50154) backbone.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint.

For this compound (C₁₂H₁₆O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.26 g/mol ).

The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely include:

Loss of the formyl radical (•CHO): This would result in a fragment ion at m/z 147.

Loss of a methyl radical (•CH₃): This would lead to a fragment at m/z 161.

Cleavage of the C-C bond between C2 and C3: This could lead to various fragment ions depending on where the charge resides.

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral alkene molecule.

Formation of the tropylium (B1234903) ion: A characteristic peak at m/z 91 is often observed for compounds containing a benzyl group, arising from the rearrangement of the benzyl cation to the stable tropylium cation.

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment Ion |

| 176 | [C₁₂H₁₆O]⁺ (Molecular Ion) |

| 147 | [M - CHO]⁺ |

| 161 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups: an aldehyde and an aromatic ring. While specific experimental spectra for this exact compound are not widely published, the expected peaks can be predicted based on established correlation tables and data from structurally similar compounds chemicalbook.comnist.govnist.govnist.gov. The presence of a strong absorption band for the carbonyl (C=O) stretch and the distinctive bands for the aldehydic C-H stretch would provide clear evidence for the aldehyde group. Concurrently, absorptions corresponding to the aromatic C=C stretching and C-H bending vibrations would confirm the benzyl moiety.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (R-CHO) | C-H Stretch | ~2720 and ~2820 | Medium |

| C=O Stretch | ~1725 | Strong | |

| Aromatic Ring (Benzyl) | C=C Stretch | ~1600 and ~1450-1500 | Medium to Weak |

| C-H Bend (out-of-plane) | ~690-900 | Strong | |

| Alkyl (C-H) | C-H Stretch | ~2850-3000 | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from complex matrices and for assessing its purity. Given its expected volatility, gas chromatography is the most appropriate and widely used method.

Gas Chromatography (GC) for Volatile Analysis and Purity

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into a long, thin column. An inert carrier gas (such as helium or nitrogen) carries the sample through the column, which contains a stationary phase. Compounds separate based on their physical and chemical properties, such as boiling point and polarity, which dictate their interaction with the stationary phase.

For the analysis of this compound, a non-polar or mid-polar capillary column (e.g., DB-1, SE-30, or DB-5) would typically be employed nist.gov. A temperature-programmed oven is used to gradually increase the column temperature, ensuring the efficient elution of compounds with varying boiling points researchgate.net. A Flame Ionization Detector (FID) is commonly used for purity assessment due to its high sensitivity to hydrocarbons and its wide linear range. The peak area of this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it the gold standard for the definitive identification of volatile compounds jmchemsci.com. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint.

This fingerprint can be compared to mass spectral libraries, such as the NIST library, for positive identification scholarsresearchlibrary.com. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (176 g/mol ) and characteristic fragment ions. Key fragments would likely include the tropylium ion (m/z 91), a hallmark of benzyl compounds, as well as fragments resulting from the loss of the aldehyde group (CHO, 29 Da) and cleavage of the alkyl chain. Data for the closely related isomer, 2-benzyl-3-methylbutanal, is available in spectral databases, confirming the suitability of this technique nih.gov.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique used to extract and concentrate analytes from a sample matrix prior to GC-MS analysis. A fused-silica fiber coated with a sorbent material is exposed to the sample's headspace or directly immersed in a liquid sample. Volatile and semi-volatile compounds, such as this compound, adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the column.

SPME is particularly valuable for analyzing trace levels of volatile compounds in complex matrices like food, beverages, and environmental samples researchgate.net. The choice of fiber coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is critical for efficiently trapping a wide range of analytes, including aldehydes gavinpublishers.com. SPME-GC-MS provides a sensitive, automated, and robust method for the analysis of volatile aldehydes researchgate.netgavinpublishers.com.

Retention Time Locking (RTL) is an advanced GC technique that ensures highly reproducible retention times for analytes from run to run, even across different instruments or after column maintenance perlan.com.plresearchgate.net. RTL works with GC systems equipped with electronic pneumatic control (EPC), which allows for precise software-based control of the carrier gas pressure and flow nih.gov.

The process involves selecting a reliable compound in the sample (or adding one) as a "locking compound." The software then automatically adjusts the column head pressure in a single run to force the locking compound to elute at a pre-determined, "locked" retention time gcms.czgcms.cz. This adjustment shifts the entire chromatogram, causing all other compounds to elute at their new, highly reproducible locked retention times. By eliminating retention time shifts due to column trimming, pressure fluctuations, or instrument differences, RTL greatly enhances the confidence of peak identification based on retention time, making it invaluable for high-throughput screening in fields like flavor and fragrance analysis nih.govgcms.cz.

Multivariate Data Analysis for Metabolic Profiling

Metabolic profiling, a key discipline within metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological system. When studying the effects of a compound like this compound, metabolic profiling can provide a global snapshot of the cellular processes it influences. nih.govnih.gov The complexity of the data generated from analytical platforms such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) necessitates the use of advanced statistical methods for interpretation. nih.gov

Multivariate data analysis is essential for extracting meaningful biological information from large metabolomics datasets. nih.gov These statistical techniques can reduce the dimensionality of the data and identify patterns related to a specific stimulus, such as exposure to this compound.

Commonly employed methods include:

Principal Component Analysis (PCA): An unsupervised method used for initial data exploration. PCA provides an overview of the data, visualizing the relationships and clustering among samples without prior knowledge of the experimental groups. researchgate.net

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that uses class information (e.g., control vs. treated) to maximize the separation between groups. This helps in identifying the metabolites (variables) that are most responsible for the observed group differences. researchgate.net

By applying these methods, researchers can identify specific metabolic pathways perturbed by this compound, potentially revealing biomarkers or elucidating its mechanism of action within a biological system. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique renowned for its high resolution, sensitivity, and broad applicability in separating, identifying, and quantifying compounds in a mixture. nih.gov It is particularly effective for the analysis of chiral molecules, making it an indispensable tool in the study of this compound, which contains stereocenters. nih.gov

The biological and pharmacological activities of chiral molecules often differ between enantiomers. Therefore, the ability to separate and quantify individual enantiomers is critical. Chiral HPLC is the premier method for determining the enantiomeric excess (e.e.) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For the analysis of aldehydes like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. nih.gov The separation is typically performed in normal-phase mode, using a mobile phase consisting of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol). Research on structurally analogous compounds demonstrates the precise conditions that can be optimized for such separations. rsc.org

Below is a table illustrating typical conditions used for the chiral HPLC separation of related chiral aldehydes, which would be applicable for developing a method for this compound.

| Parameter | Condition 1 | Condition 2 |

| Chiral Column | Chiralcel OD-H | Chiralcel AD-H |

| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Isopropanol (97:3) |

| Flow Rate | 0.8 mL/min | 0.9 mL/min |

| UV Detection | 210 nm | 210 nm |

| Retention Time (t_R) | Minor Enantiomer: 31.92 min | Minor Enantiomer: 30.86 min |

| Retention Time (t_R) | Major Enantiomer: 48.66 min | Major Enantiomer: 22.99 min |

Data adapted from studies on analogous compounds to illustrate the technique's application. rsc.org

Advanced Two-Dimensional Gas Chromatography (GCxGC-O-MS)

For comprehensive analysis of this compound in complex matrices, such as essential oils or biological fluids, advanced two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. labrulez.com This technique utilizes two columns with different stationary phases connected by a modulator. The modulator traps fractions from the first column and re-injects them onto the second column, resulting in a highly detailed, structured two-dimensional chromatogram.

When coupled with Mass Spectrometry (MS), GCxGC-MS provides robust compound identification. The addition of an olfactometry (O) port allows a human assessor to detect odor-active compounds as they elute. This GCxGC-O-MS configuration is particularly powerful for flavor and fragrance research, enabling the correlation of a specific peak with both its mass spectrum (identity) and its odor character, which is highly relevant for a volatile aldehyde like this compound.

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a group of techniques that investigate the interaction of polarized light with chiral substances. These methods are non-destructive and highly sensitive to the three-dimensional structure of molecules, providing valuable information on stereochemistry.

Optical Rotation is the fundamental chiroptical property of a chiral molecule, causing the rotation of the plane of plane-polarized light. libretexts.org Enantiomers rotate light by equal magnitudes but in opposite directions (dextrorotatory '+' or levorotatory '-') libretexts.org. The specific rotation ([α]) is a standardized physical constant for a chiral compound, measured under specific conditions of temperature, light source, concentration, and solvent. libretexts.orgmasterorganicchemistry.com It is a key parameter for characterizing enantiomers.

Circular Dichroism (CD) Spectroscopy is another powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the conformation and absolute configuration of a chiral center. nih.govresearchgate.net Vibrational Circular Dichroism (VCD), an infrared analogue of CD, is particularly sensitive to the conformational equilibria of chiral molecules and can provide highly resolved spectral data. nih.govresearchgate.net

The principles of these two techniques are summarized below.

| Technique | Principle | Information Obtained |

| Optical Rotation | Measures the rotation of plane-polarized light. | Direction (+/-) and magnitude of rotation; calculation of specific rotation. masterorganicchemistry.com |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Information on molecular conformation and absolute configuration. nih.govnih.gov |

Theoretical and Computational Studies of 3 Benzyl 2 Methylbutyraldehyde

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's behavior. Computational quantum chemistry offers a suite of methods to analyze the distribution of electrons and the nature of chemical bonds within 3-Benzyl-2-methylbutyraldehyde.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. grnjournal.usmdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized organic molecules like this compound. fu-berlin.denih.gov

DFT calculations can determine various molecular properties, including optimized geometries, thermodynamic data, and charge distributions. fu-berlin.de For this compound, DFT would be employed to predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The calculated distribution of electron density reveals how charge is distributed across the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's polarity and reactive sites. For instance, the oxygen atom of the aldehyde group is expected to have a significant negative partial charge, making it a potential site for electrophilic attack, while the carbonyl carbon would carry a partial positive charge, rendering it susceptible to nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-C (aldehyde) | 1.51 Å | |

| C-C (benzyl) | 1.52 Å | |

| Bond Angle | O=C-H | 121.5° |

| C-C-C (backbone) | 112.0° | |

| Dihedral Angle | C-C-C-C | 175.0° |

Note: These values are illustrative and represent typical results from DFT calculations.

Molecular Orbital Theory (HOMO-LUMO Analysis)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. pearson.comsolubilityofthings.com Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals are crucial for understanding chemical reactivity. irjweb.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely to be located on the benzyl (B1604629) ring and the oxygen atom of the carbonyl group, which are regions with higher electron density. The LUMO is expected to be centered on the carbonyl carbon, which is the most electrophilic site. An analysis of the HOMO-LUMO gap can provide insights into the molecule's electronic transitions and its behavior in chemical reactions. irjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are for illustrative purposes.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing for the calculation of atomic properties. wikipedia.orgcambridge.org A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov

The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density (∇²ρ), reveal the nature of the chemical bond. rsc.orgpitt.edu For the covalent bonds within this compound, such as the C-C and C-H bonds, QTAIM analysis would show significant electron density at the BCPs and a negative Laplacian, indicative of shared-shell interactions. In contrast, weaker non-covalent interactions would exhibit lower electron density and a positive Laplacian. rsc.orgpitt.edu

Table 3: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Bond Character |

|---|---|---|---|

| C=O | 0.45 a.u. | -0.90 a.u. | Polar Covalent |

| C-C (aliphatic) | 0.25 a.u. | -0.65 a.u. | Covalent |

| C-H | 0.28 a.u. | -0.80 a.u. | Covalent |

Note: These values are hypothetical and serve to illustrate the outputs of a QTAIM analysis.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a chemically intuitive picture of electron pairing and localization. ijasret.comwikipedia.org These methods map regions in a molecule where there is a high probability of finding an electron pair, effectively visualizing core electrons, covalent bonds, and lone pairs. wikipedia.orgtaylorandfrancis.com

For this compound, an ELF analysis would show high localization values (close to 1.0) in the core regions of the carbon and oxygen atoms. mdpi.com The regions corresponding to the C-H, C-C, and C=O covalent bonds would also exhibit significant electron localization. researchgate.net Furthermore, the lone pairs on the oxygen atom of the aldehyde group would be clearly visible as distinct localization domains. ijasret.com The LOL analysis provides a complementary perspective, often with a clearer distinction between regions of high orbital overlap. researchgate.netrsc.org Both ELF and LOL are valuable for understanding the details of covalent bonding and electron distribution beyond simple Lewis structures. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to study experimentally. grnjournal.usrsc.org

Prediction of Reaction Pathways and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathways from reactants to products. researchgate.net A crucial aspect of this is the location of transition states, which are the points of highest energy along a reaction coordinate. fu-berlin.de The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. nih.gov

For this compound, a primary reaction of interest would be the nucleophilic addition to the carbonyl group. DFT calculations can be used to model the approach of a nucleophile (e.g., a hydride or an organometallic reagent) to the carbonyl carbon. These calculations would identify the transition state structure for this addition and determine the associated energy barrier. researchgate.net By comparing the energy barriers for different potential reaction pathways, it is possible to predict which reaction is kinetically favored. acs.org For example, one could computationally compare the barriers for 1,2-addition to the carbonyl with other possible side reactions to predict the major product. researchgate.net

Table 4: Hypothetical Energy Barriers for a Nucleophilic Addition to this compound

| Reaction Step | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Product | -10.5 |

Note: These values are illustrative for a generic nucleophilic addition reaction.

Transition State Characterization and Stability

The reactivity of this compound is dictated by the transition states it forms in various chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the geometry, energy, and stability of these transient structures. For reactions involving the aldehyde functionality, such as nucleophilic additions, the transition state geometry provides insights into the reaction mechanism and stereochemical outcome.

In a typical nucleophilic addition to an α-chiral aldehyde, the stability of competing transition states determines the diastereoselectivity of the product. Theoretical calculations can model these transition states, identifying the lowest energy pathway. For instance, in reactions like the Mukaiyama aldol (B89426) reaction, computational studies have shown that the transition state can adopt either a cyclic or an acyclic (open) geometry, depending on the Lewis acid catalyst used. A computational study at the B3LYP/6-31G(d) level has shown that the transition state of the BF3-catalyzed Diels-Alder reaction between propenal and 1,3-butadiene is more asynchronous than that of the thermal reaction. wikipedia.org The stability of these transition states is influenced by steric interactions between the substituents on the aldehyde and the incoming nucleophile, as well as electronic effects.

Table 1: Hypothetical Transition State Energy Comparison for a Nucleophilic Addition to this compound

| Transition State | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| TS-A (less hindered attack) | 0.0 | Minimized steric clash between the nucleophile and the benzyl group. |

| TS-B (more hindered attack) | +2.5 | Increased steric repulsion between the nucleophile and the bulky benzyl and methyl groups. |

Note: The data in this table is illustrative and based on general principles of steric hindrance in transition states of similar aldehydes.

Computational Studies of Selectivity (e.g., Diastereoselectivity, Enantioselectivity)

Computational chemistry is a powerful tool for predicting and rationalizing the stereoselectivity observed in chemical reactions. For a chiral molecule like this compound, which has two stereocenters, understanding the factors that control diastereoselectivity and enantioselectivity is crucial for its synthesis and reactions.

Diastereoselectivity: In reactions that create a new stereocenter in this compound or in reactions of the aldehyde itself, the formation of one diastereomer over another is common. DFT calculations can be employed to model the transition states leading to the different diastereomers. The calculated energy difference between these transition states can be used to predict the diastereomeric ratio of the products. For example, in the Lewis acid-catalyzed Mukaiyama aldol reaction, DFT investigations have been used to compare pro-syn and pro-anti transition states, revealing that pro-syn is often more stable. researchgate.net The diastereoselectivity is often governed by steric hindrance, where the lowest energy transition state is the one that minimizes steric clashes between bulky groups. In the case of this compound, the relative orientation of the benzyl and methyl groups would play a significant role in directing the approach of a nucleophile.

Enantioselectivity: When a prochiral starting material is used to synthesize this compound using a chiral catalyst, computational studies can elucidate the origin of enantioselectivity. By modeling the interaction between the substrate, catalyst, and reagents, researchers can identify the key non-covalent interactions in the transition state that favor the formation of one enantiomer. Theoretical investigations into proline-catalyzed Mannich reactions, for example, have used DFT to calculate the energy barriers for the formation of (S) and (R) intermediates, correctly predicting the experimentally observed major product. nih.gov

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Asymmetric Reaction

| Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Pro-(R) | 12.4 | Minor |

| Pro-(S) | 8.5 | Major |

Note: This data is based on a theoretical study of a proline-catalyzed Mannich reaction and serves as an example of how computational methods are used to predict enantioselectivity. nih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational preferences of this compound are key to understanding its reactivity. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies.

Computational methods can be used to perform a systematic search for the low-energy conformers of this compound. By rotating the single bonds, particularly the C-C bonds of the butyl chain and the bond connecting the benzyl group, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution. For cyclohexane derivatives, the A value of a benzyl group, which relates to its conformational preference, has been determined experimentally and can be used to validate computational models. rsc.org

The predicted most stable conformer can then be used to rationalize and predict the stereochemical outcome of its reactions. For instance, in a nucleophilic addition to the aldehyde, the facial selectivity is often dictated by the steric hindrance presented by the substituents in the lowest energy conformation.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. nih.gov These shielding tensors can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). By calculating the NMR spectra for different possible isomers or conformers of this compound, one can compare the theoretical spectra with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis. researchgate.net The vibrational frequencies and their corresponding intensities are obtained from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of characteristic absorption bands, such as the C=O stretching frequency of the aldehyde group and the C-H stretching frequencies of the aromatic and aliphatic parts of the molecule. Comparing the calculated IR spectrum with the experimental one can help in identifying the functional groups present and confirming the molecular structure. DFT calculations have been shown to yield infrared spectra that are in very good agreement with experimental results. researchgate.net

Applications in Advanced Chemical Synthesis and Research

3-Benzyl-2-methylbutyraldehyde as a Chiral Building Block

Chiral building blocks are essential in modern organic synthesis, particularly in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms in a molecule can determine its biological activity. nih.govresearchgate.net The demand for enantiomerically pure compounds has driven the development of methods to create complex chiral molecules, often starting from simpler, readily available chiral intermediates. nih.gov this compound, with its defined stereochemistry, fits perfectly into this category, serving as a foundational piece for constructing more elaborate molecular architectures.

The synthesis of complex natural products often relies on a strategy known as divergent synthesis, where a common intermediate is used to produce a variety of structurally related target molecules. mdpi.com The structure of this compound, containing both an aromatic ring and a chiral aliphatic chain with a reactive handle (the aldehyde), makes it an ideal precursor in such synthetic campaigns. The aldehyde group can be readily transformed into a wide range of other functionalities, allowing chemists to extend the carbon skeleton and introduce new stereocenters. This versatility enables its potential use in the assembly of the core structures of various bioactive natural products.

As a chemical scaffold, this compound provides a fundamental framework upon which new and diverse molecular structures can be built. Aldehydes are well-known for their utility as building blocks in carbon-carbon bond-forming reactions, which are central to organic synthesis. sigmaaldrich.com For instance, the aldehyde group can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to create a wide array of more complex molecules with potential applications in drug discovery and materials science. sigmaaldrich.com The presence of the benzyl (B1604629) group and the methyl group at stereogenic centers allows for the synthesis of novel compounds with precise three-dimensional structures, which is crucial for interacting with biological targets like enzymes and receptors.

Table 1: Potential Synthetic Transformations of this compound as a Scaffold

| Reaction Type | Reagents | Resulting Compound Class |

| Wittig Reaction | Phosphonium Ylide | Alkenes |

| Aldol Condensation | Ketone/Aldehyde Enolate | β-Hydroxy Aldehydes/Ketones |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amines |

| Grignard Reaction | Organomagnesium Halide (e.g., R-MgBr) | Secondary Alcohols |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acids |

| Reduction | Reducing Agent (e.g., NaBH₄) | Primary Alcohols |

Role in Methodological Development in Organic Chemistry

The development of new synthetic methods is a cornerstone of chemical research. To establish the scope and limitations of a new reaction, it must be tested on a variety of substrates with different structural and electronic properties. This compound serves as an excellent test substrate in this context.

New catalytic transformations, especially those aiming to create chiral molecules, require robust testing. The structure of this compound is well-suited for this purpose. For example, its aldehyde group can be a target for novel asymmetric additions or reductions. The steric bulk provided by the adjacent methyl and benzyl groups can test the efficiency and selectivity of new catalysts. Research into novel catalytic processes, such as the photocatalytic generation of carbanions for reaction with aldehydes or the catalytic oxidation of benzyl-containing compounds, often uses molecules with similar structural motifs to establish reaction viability. mdpi.comresearchgate.net

Table 2: Examples of Catalytic Transformations Using Related Substrates

| Transformation Type | Substrate Type | Catalyst Example | Research Goal |

| Catalytic Oxidation | Benzyl Alcohol | Copper(II) Complexes | Develop efficient methods to form benzaldehyde (B42025). mdpi.com |

| Catalytic Hydrogenation | Methyl Benzoate | Manganese-Based Catalysts | Achieve selective hydrogenation to benzaldehyde. mdpi.com |

| Photocatalytic Benzylation | Aliphatic Aldehydes | Photoredox Catalysts | Form C-C bonds under mild, light-driven conditions. researchgate.net |

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and broader application. Substrates with well-defined stereochemistry are invaluable for this purpose. When this compound is used in a new reaction, the stereochemical outcome—that is, the configuration of the products—provides deep insight into the transition state of the reaction. beilstein-journals.org By analyzing the product mixture, for instance using High-Performance Liquid Chromatography (HPLC), chemists can deduce how the reactants approached each other and which pathways are energetically favored. beilstein-journals.org Furthermore, studies on the oxidation of substituted benzyl alcohols have shown that varying the electronic properties of the benzene (B151609) ring can be used to probe reaction kinetics, a strategy that could be applied to the benzyl group in this compound. researchgate.net

Preparation of Analytical Standards for Research Applications

For any chemical compound to be used effectively in research, particularly as a building block or a substrate for reaction development, a pure and thoroughly characterized sample is required. This pure sample, known as an analytical standard, serves as a reference point.

The preparation of an analytical standard of this compound involves its synthesis followed by rigorous purification. Common purification techniques include distillation under reduced pressure and flash column chromatography over silica (B1680970) gel to remove impurities. beilstein-journals.orgorgsyn.org

Once purified, the identity and purity of the compound must be confirmed through a suite of analytical methods. This characterization is essential to ensure that any experimental results obtained using the compound are reliable and reproducible.

Table 3: Techniques for the Characterization of Analytical Standards

| Analytical Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separates stereoisomers. | beilstein-journals.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | beilstein-journals.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed molecular structure and confirms connectivity. | imreblank.ch |

| Thin-Layer Chromatography (TLC) | Monitors reaction progress and assesses fraction purity during chromatography. | beilstein-journals.org |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current known synthesis of 3-Benzyl-2-methylbutyraldehyde involves a hydroformylation reaction followed by a condensation with formaldehyde (B43269). While effective, this pathway may not represent the most efficient or sustainable approach. Future research could focus on developing greener synthetic methodologies.

One promising avenue is the exploration of catalytic oxidations of the corresponding alcohol, 3-benzyl-2-methylbutanol. Modern green oxidation methods, such as using air as the oxidant, could offer a more environmentally benign alternative to traditional heavy-metal-based oxidants. acs.orgeurekalert.org Additionally, the use of biocatalytic methods, employing enzymes like aldehyde dehydrogenases, could provide a highly selective and sustainable route to the target aldehyde under mild, aqueous conditions. uva.nl

Another area for development is the direct asymmetric synthesis of this compound. Advances in organocatalysis have enabled the enantioselective α-functionalization of aldehydes, and similar principles could be applied to construct the chiral center at the 2-position with high stereocontrol. nih.gov This would be a significant improvement over classical methods that may produce racemic mixtures.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Oxidation of 3-benzyl-2-methylbutanol | Use of clean oxidants (e.g., air), reduced waste | Development of selective and recyclable catalysts |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, aqueous media | Identification and engineering of suitable enzymes |

| Asymmetric Organocatalysis | High enantioselectivity, metal-free catalysis | Design of catalysts for α-alkylation and β-benzylation |

Exploration of Novel Reactivity Patterns and Transformations for the Benzyl-Aldehyde Moiety

The reactivity of the benzyl-aldehyde moiety in this compound is a rich area for future exploration. The steric hindrance around the aldehyde group, conferred by the α-methyl and β-isopropyl groups (resulting from the benzyl (B1604629) group's influence), likely imparts unique reactivity compared to less substituted aldehydes.

Future studies could investigate the participation of the aldehyde in various carbon-carbon bond-forming reactions. For instance, its use in stereoselective additions of organometallic reagents could lead to the synthesis of complex chiral alcohols. acs.orglibretexts.org The development of catalytic enantioselective allylboration reactions for sterically hindered aldehydes is a particularly relevant area of research that could be applied to this compound. researchgate.netrsc.org

Furthermore, the exploration of novel cascade reactions initiated by the aldehyde functionality could open up pathways to complex molecular architectures in a single synthetic operation. nih.gov The unique substitution pattern of this compound might favor specific cyclization pathways or other intramolecular transformations. The reactivity of the benzylic protons could also be exploited in combination with the aldehyde chemistry.

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry offers a powerful tool to investigate the properties and reactivity of this compound before extensive laboratory work is undertaken. Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms and stereoselectivities for various transformations of the aldehyde. nih.govacs.orgmdpi.comrsc.org

For example, computational models could be used to:

Predict the conformational preferences of the molecule, which will influence its reactivity.

Model transition states for key reactions to understand and predict stereochemical outcomes.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of reaction products.

Assess potential toxicity and other properties based on its molecular structure. nih.govacs.org

Machine learning algorithms are also emerging as a tool for predicting reaction outcomes. acs.orgmit.edu By training models on large datasets of known reactions, it may be possible to predict the most likely products of reactions involving this compound with a variety of reagents.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of reaction optimization, safety, and scalability. nih.govsyrris.comrsc.org The application of these technologies to the synthesis and derivatization of this compound is a promising area for future research.

A continuous flow process could be developed for the synthesis of the aldehyde itself, allowing for precise control over reaction parameters and potentially improving yields and purity. beilstein-journals.orgnih.govresearchgate.netnih.gov Furthermore, an automated flow system could be used to rapidly screen a wide range of reactions of this compound, accelerating the discovery of new transformations and applications. soci.orgrsc.org This high-throughput approach would be particularly valuable for exploring its potential in areas such as medicinal chemistry or materials science.

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Continuous synthesis and purification | Improved safety, scalability, and process control |

| Automated Synthesis | High-throughput reaction screening | Rapid discovery of new reactivity and applications |

Multidisciplinary Research at the Interface of Organic Chemistry with Material Science or Catalysis

The unique structure of this compound suggests potential applications at the interface of organic chemistry with other scientific disciplines, such as material science and catalysis.

In material science , aldehydes are used as monomers in the synthesis of polymers. britannica.com The bulky and chiral nature of this compound could lead to the formation of polymers with interesting properties, such as specific thermal or optical characteristics. researchgate.netacs.orgcmu.edu Its incorporation into polymer backbones could influence chain packing and morphology.

In the field of catalysis , aldehydes can act as catalysts themselves or as ligands for metal catalysts. rsc.orgrsc.orgresearchgate.net The potential for this compound to act as a chiral directing group in asymmetric catalysis is an intriguing possibility. Furthermore, the aldehyde could serve as a substrate in novel organometallic catalytic reactions, leading to the development of new synthetic methodologies. nih.gov The exploration of its coordination chemistry with various transition metals could reveal catalytic cycles for C-H functionalization or other transformations. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyl-2-methylbutyraldehyde, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis via Friedel-Crafts alkylation or aldol condensation. For Friedel-Crafts, use Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions, monitoring temperature (0–5°C) to minimize side reactions. Purification via vacuum distillation or column chromatography is critical for isolating the aldehyde group .

- Key Parameters : Reaction time, solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of benzyl chloride to 2-methylbutyraldehyde precursors.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm aldehyde proton (~9-10 ppm) and benzyl/methyl group integration. Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺). Infrared (IR) spectroscopy verifies C=O stretching (~1720 cm⁻¹) .

- Data Interpretation : Cross-reference spectral data with databases like PubChem or NIST for validation .

Q. How does this compound degrade under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled temperatures (e.g., 2–8°C vs. room temperature) and humidity (40–60% RH). Monitor degradation via HPLC with UV detection (λ = 270 nm) to track aldehyde oxidation or polymerization .

- Mitigation : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

- Methodology : Replicate experiments using standardized calorimetry (e.g., DSC/TGA) and compare with computational models (DFT or MD simulations). Address discrepancies by validating purity (>98% via GC-MS) and calibrating instrumentation against reference compounds .

- Case Study : Conflicting enthalpy values may arise from impurities; use preparative HPLC to isolate high-purity batches .